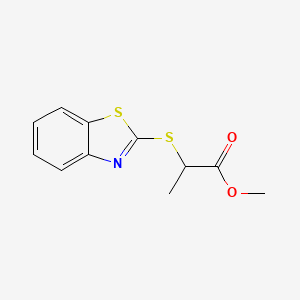

Methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate

Description

Methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate is a sulfur-containing heterocyclic compound featuring a benzothiazole core linked to a methyl propanoate ester via a sulfanyl (-S-) group. Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol . This compound is structurally related to several pharmacologically active molecules, particularly those targeting mycobacterial infections and acting as enzyme inhibitors .

Properties

IUPAC Name |

methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-7(10(13)14-2)15-11-12-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFADSZGZEXEZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269297 | |

| Record name | Methyl 2-(2-benzothiazolylthio)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55359-97-2 | |

| Record name | Methyl 2-(2-benzothiazolylthio)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55359-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-benzothiazolylthio)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate typically involves the reaction of 2-mercaptobenzothiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Transesterification with alcohols (e.g., ethanol) in the presence of catalysts like titanium tetraisopropoxide (TTIP) can modify the ester moiety .

Sulfanyl Group Reactivity

The sulfanyl (–S–) group participates in nucleophilic substitution and oxidation reactions:

Nucleophilic Substitution

The sulfur atom can act as a leaving group in the presence of strong nucleophiles (e.g., amines or thiols). For instance, reaction with benzylamine yields a thioether derivative :

\text{Compound} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{PhCH}_2\text{NH–(CH}_2\text{)_2–COOCH}_3 + \text{H}_2\text{S}

Oxidation

Controlled oxidation with HO converts the sulfanyl group to sulfoxide or sulfone derivatives :

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (Sulfoxide) | 30% HO, CHCOOH, RT, 3h | Sulfoxide derivative | 90% | |

| Oxidation (Sulfone) | Excess HO, 60°C, 6h | Sulfone derivative | 82% |

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems. For example, reaction with β-diketones under Brønsted acid catalysis (e.g., trifluoromethanesulfonic acid) forms 2-substituted benzothiazoles :

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Acetylacetone | TFOH, solvent-free, 80°C | 2-(3-Oxobutyl)benzothiazole | 88% |

Metal-Catalyzed Coupling

The sulfanyl group facilitates palladium-catalyzed cross-coupling reactions. For instance, Suzuki–Miyaura coupling with arylboronic acids produces biaryl derivatives :

\text{Compound} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{Ar–S–(CH}_2\text{)_2–COOCH}_3

| Arylboronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc), DMF, 80°C | Phenylsulfanylpropanoate | 75% |

Biological Activity Modulation

Derivatives of this compound exhibit enhanced antimicrobial activity when functionalized with guanidine or azo groups . For example:

| Derivative | Antimicrobial Activity (MIC, μg/mL) | Source |

|---|---|---|

| Azo-linked vs. E. coli | 12.5 | |

| Guanidine-functionalized vs. C. albicans | 6.25 |

Coordination Chemistry

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu) to form complexes with potential catalytic applications .

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO) | Ethanol, RT | Cu–S/N chelate | Oxidation catalysis |

Key Findings

-

The methyl ester group is highly reactive toward hydrolysis and transesterification .

-

Sulfanyl oxidation enables access to sulfoxide/sulfone derivatives with varied electronic properties .

-

Cyclization and coupling reactions expand the compound’s utility in heterocyclic synthesis .

-

Structural modifications enhance bioactivity, particularly against Gram-negative bacteria and fungi .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

Methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate is primarily utilized as a building block in the synthesis of potential therapeutic agents. Notably, it shows promise in developing drugs targeting tuberculosis and epilepsy. The compound is known to inhibit the enzyme DprE1, crucial for the survival of Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development .

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant properties. These derivatives interact with neurotransmitter receptors and ion channels associated with seizure activity, suggesting potential applications in treating epilepsy.

Materials Science

Development of New Materials

The compound's unique electronic and optical properties make it a subject of interest in materials science. Researchers are exploring its use in creating novel materials that could be applied in electronics and photonics. The incorporation of benzothiazole derivatives into polymer matrices has shown potential for enhancing the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Studies

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans. The mechanism involves disrupting cellular processes critical for microbial survival .

Anticancer Research

The compound exhibits promising anticancer properties, particularly against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. Preliminary studies report IC50 values indicating potent antiproliferative effects, with mechanisms involving the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell growth .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HCT-116 | 0.12 | Inhibition of proliferation |

| MCF-7 | 0.81 | Induction of apoptosis |

Mechanism of Action

The mechanism of action of methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-(1H-Benzimidazol-2-ylsulfanyl)propanoate

- Structure : Replaces the benzothiazole sulfur atom with a benzimidazole ring (two nitrogen atoms in the heterocycle).

- Molecular Formula : C₁₁H₁₂N₂O₂S (identical to the target compound) .

- Key Differences: The benzimidazole ring introduces greater basic character compared to benzothiazole due to the additional nitrogen atom.

Thiazole-Containing α-Amino Acid Derivatives

- Examples: (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e) (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid (9a-d)

- Structure: Incorporates thiazole rings but replaces the methyl ester with amino acid backbones and aryl substituents .

- Key Differences: Functional Groups: Amino acid moieties enhance water solubility and bioavailability compared to the ester group in the target compound. Biological Activity: These derivatives exhibit antimycobacterial activity, with MIC values ranging from 0.5–8 μg/mL against Mycobacterium tuberculosis. This suggests that the thiazole core, when combined with amino acid side chains, enhances target binding compared to simpler ester derivatives .

Methyl ({[(1Z)-1-(2-Amino-1,3-thiazol-4-yl)-2-(1,3-Benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino}oxy)acetate

- Structure : A more complex derivative featuring dual thiazole and benzothiazole rings, an oxoethylidene group, and an acetoxy linker .

- Molecular Formula : C₁₅H₁₃N₅O₄S₂ (higher molecular weight due to extended functionalization).

- Increased steric bulk may reduce membrane permeability compared to the simpler methyl propanoate analog.

Comparative Analysis Table

Discussion of Key Findings

- Structural Influence on Bioactivity: The benzothiazole and thiazole rings are critical for interactions with biological targets, such as mycobacterial enzymes.

- Role of Substituents: Amino acid derivatives (e.g., 5a-e) demonstrate superior antimycobacterial activity compared to ester-based analogs, highlighting the importance of polar functional groups in target engagement .

Biological Activity

Methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked by a sulfur atom to a propanoate group. This structure is crucial for its biological activity, as the benzothiazole derivatives are known for their ability to interact with various biological targets.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that benzothiazole derivatives possess significant antifungal and antibacterial activities.

- Case Study : In a study evaluating the efficacy of various benzothiazole derivatives, compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The introduction of specific substituents on the benzothiazole ring enhanced their potency against these resistant strains .

| Compound | Activity Against | Mechanism |

|---|---|---|

| Benzothiazole Derivative A | MRSA | Inhibition of cell wall synthesis |

| Benzothiazole Derivative B | Candida albicans | Disruption of membrane integrity |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.

- Research Findings : A review highlighted that benzothiazole derivatives can inhibit DprE1, an enzyme essential for the survival of Mycobacterium tuberculosis, which also plays a role in cancer cell metabolism. This inhibition leads to apoptosis in cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Benzothiazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response.

- Case Study : In an experimental setup involving carrageenan-induced paw edema in rats, compounds derived from benzothiazoles demonstrated significant anti-inflammatory effects, suggesting their potential use as therapeutic agents for inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in disease pathways, including those related to inflammation and microbial resistance.

- Cellular Interaction : It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular signaling pathways .

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be approached via solvent-free reductive amination or nucleophilic substitution reactions. For example, analogous benzothiazole derivatives are synthesized by refluxing intermediates like methyl [(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate with hydrazine hydrate in absolute alcohol, monitored by TLC (chloroform:methanol, 7:3 ratio) . Optimization involves controlling stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate) and reaction duration (4 hours under reflux). Solvent selection (e.g., ethanol for polar intermediates) and temperature control are critical to minimize side reactions. Post-synthesis purification via ice-water precipitation is recommended for crystalline product isolation .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?

Answer:

Key techniques include:

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress with chloroform:methanol (7:3) as a mobile phase .

- NMR Spectroscopy: Proton and carbon NMR confirm the sulfide linkage (δ ~3.8 ppm for SCH2) and ester group (δ ~3.6 ppm for OCH3). The benzothiazole aromatic protons appear as distinct multiplet signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 268.04 for analogous compounds) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .

Advanced: How can X-ray crystallography and software like SHELXL resolve the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction is ideal for determining molecular geometry. Key steps include:

- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Structure Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For example, a related benzothiazole derivative achieved an R factor of 0.030 and wR factor of 0.080 with SHELXL .

- Visualization: ORTEP-3 generates thermal ellipsoid plots to illustrate bond lengths and angles (e.g., C-S bond ~1.75 Å, S-C-C angles ~105°) .

Advanced: What computational methods are employed to study the compound’s conformational stability and biological interactions?

Answer:

- Density Functional Theory (DFT): Optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

- Molecular Docking: Software like AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes or receptors). For benzothiazoles, docking into hydrophobic pockets with hydrogen-bonding interactions (e.g., benzothiazole S atom with Lys residues) is common .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking of benzothiazole rings) using CrystalExplorer .

Advanced: How can researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:

- Cross-Validation: Compare NMR shifts with PubChem’s computed spectra (e.g., using InChI=1S/C6H8N2O2S) to resolve ambiguities .

- Twinned Data Refinement: For crystallographic discrepancies, SHELXL’s twin refinement mode (BASF parameter) improves R values in cases of pseudo-merohedral twinning .

- Parameter Ratios: Ensure data-to-parameter ratios >10 to avoid overfitting; for example, a ratio of 13.3 was achieved for a related sulfonate derivative .

Basic: What are the common challenges in synthesizing benzothiazole derivatives, and how can they be mitigated?

Answer:

- Side Reactions: Thiol oxidation or ester hydrolysis can occur. Use inert atmospheres (N2/Ar) and anhydrous solvents to suppress these .

- Low Yields: Optimize stoichiometry (e.g., 1.2 eq nucleophile) and employ catalysts like DMAP for esterification .

- Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates pure products .

Advanced: How does the electronic nature of the benzothiazole ring influence the compound’s reactivity in medicinal chemistry?

Answer:

The benzothiazole’s electron-deficient π-system enhances electrophilic substitution at the 2-position. Substituents like sulfanyl groups increase lipophilicity, improving membrane permeability. For example, derivatives with methyl esters exhibit enhanced bioavailability due to balanced logP values (~2.5) . DFT studies show that electron-withdrawing groups lower the LUMO energy, facilitating nucleophilic attack in prodrug activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.